molecular formula C23H21N3O4S B2503085 N-BENZYL-2-(2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 618077-07-9

N-BENZYL-2-(2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B2503085
CAS No.: 618077-07-9
M. Wt: 435.5
InChI Key: FRPBYEWVVSBIAG-UHFFFAOYSA-N
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Description

N-BENZYL-2-(2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzyl group, a nitrobenzamido group, and a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-nitrobenzoyl chloride with aniline in the presence of a base such as pyridine. This reaction forms an intermediate, which is then further reacted with benzylamine and tetrahydrobenzothiophene under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-BENZYL-2-(2-AMINOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE.

Scientific Research Applications

N-BENZYL-2-(2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamido group can also interact with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-NITRO-N-PHENYLBENZAMIDE: Similar in structure but lacks the tetrahydrobenzothiophene ring.

    2-(N-BENZYL-2-NITROBENZAMIDO)ACETIC ACID: Contains an acetic acid moiety instead of the tetrahydrobenzothiophene ring.

Uniqueness

N-BENZYL-2-(2-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of the tetrahydrobenzothiophene ring, which imparts distinct chemical and biological properties

Biological Activity

N-Benzyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3SC_{20}H_{22}N_4O_3S. The compound features a benzothiophene core with a nitrobenzamide side chain, contributing to its biological properties.

PropertyValue
Molecular FormulaC20H22N4O3S
Molecular Weight398.48 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Antimicrobial Activity

Research indicates that derivatives of benzothiophene exhibit significant antimicrobial activity. A study evaluating the antimicrobial effects of various benzothiophene derivatives found that compounds similar to this compound displayed potent inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Analgesic Activity

The analgesic properties of related compounds have been documented using the "hot plate" method in animal models. For instance, derivatives of tetrahydrobenzothiophene have shown analgesic effects exceeding those of standard analgesics like metamizole. This suggests that this compound may possess similar pain-relief capabilities .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, similar benzothiophene derivatives have been tested against breast and lung cancer cell lines with promising results indicating potential for further development as anticancer agents .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : There is evidence that these compounds can increase ROS levels in cells, contributing to cytotoxicity.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Activity : A comparative study found that certain benzothiophene derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus .
  • Analgesic Efficacy : In a controlled study on mice, a derivative showed a reduction in pain response by 50% compared to the control group .

Properties

IUPAC Name

N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-21(16-10-4-6-12-18(16)26(29)30)25-23-20(17-11-5-7-13-19(17)31-23)22(28)24-14-15-8-2-1-3-9-15/h1-4,6,8-10,12H,5,7,11,13-14H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPBYEWVVSBIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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